

An In-Depth Technical Guide to NIR-797 Isothiocyanate

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Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

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Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in preclinical research, particularly in the fields of *in vivo* imaging and targeted drug delivery. Its fluorescence emission in the NIR spectrum (approximately 800 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast imaging in living organisms. The isothiocyanate group facilitates the covalent conjugation of this dye to primary amines on proteins, antibodies, and other biomolecules, making it a versatile label for tracking cells, monitoring biodistribution, and developing targeted imaging agents. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **NIR-797 isothiocyanate**.

Core Properties of NIR-797 Isothiocyanate

A thorough understanding of the physicochemical properties of **NIR-797 isothiocyanate** is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	880.14 g/mol	[1]
Chemical Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄	[1]
Excitation Maximum (λ_{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Emission Maximum (λ_{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Form	Powder	[1]
Storage Temperature	2-8°C	[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **NIR-797 isothiocyanate**.

Protein and Antibody Labeling with NIR-797 Isothiocyanate

The isothiocyanate group of NIR-797 reacts with primary amines (e.g., the ϵ -amino group of lysine residues and the N-terminus) on proteins and antibodies to form a stable thiourea bond. While a specific, validated protocol for **NIR-797 isothiocyanate** is not readily available in the literature, the following is a general protocol adapted from established methods for other isothiocyanate dyes, such as fluorescein isothiocyanate (FITC).[\[2\]](#)[\[3\]](#) Note: Optimization of the dye-to-protein molar ratio is critical to avoid over-labeling, which can lead to fluorescence quenching and loss of protein function.

Materials:

- **NIR-797 isothiocyanate**
- Protein or antibody to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)

- Anhydrous dimethyl sulfoxide (DMSO)
- 0.5 M Carbonate-bicarbonate buffer (pH 9.0-9.5)
- Gel filtration column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

- Protein Preparation:
 - Dialyze the protein or antibody solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
 - Adjust the protein concentration to 2-10 mg/mL in the carbonate-bicarbonate buffer.
- Dye Preparation:
 - Immediately before use, dissolve **NIR-797 isothiocyanate** in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
 - Slowly add the dissolved **NIR-797 isothiocyanate** to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 (dye:protein) is recommended.[4]
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[4]
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
 - The first colored band to elute will be the NIR-797-labeled protein. Collect the fractions.

- Characterization:

- Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
- Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

In Vivo T-Cell Tracking

NIR-797 isothiocyanate has been successfully used to label and track T-cells *in vivo*, providing valuable insights into immune cell trafficking. The following protocol is based on a study by Zheng et al.[5]

Materials:

- **NIR-797 isothiocyanate**
- T-cells
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

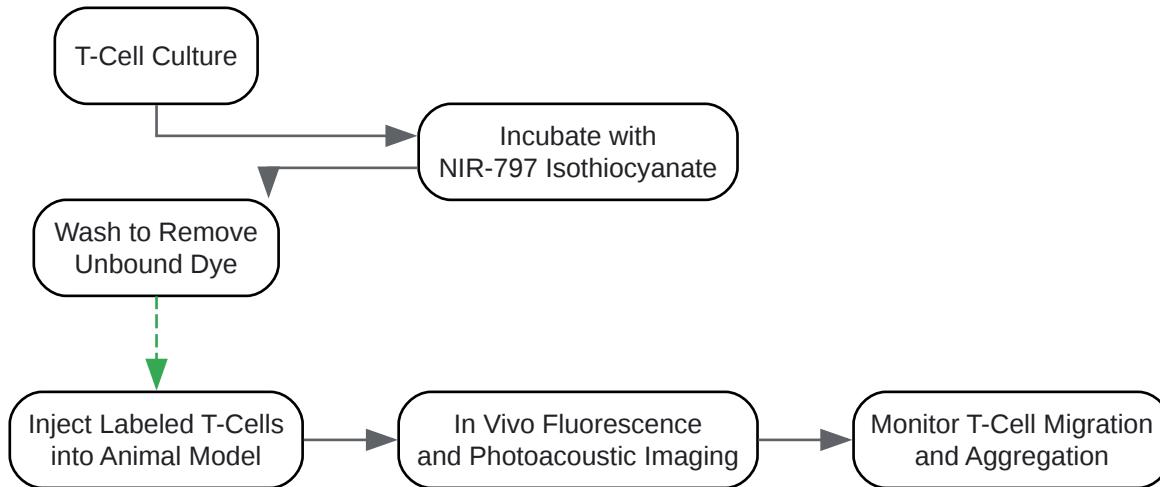
- Cell Preparation:
 - Harvest and wash T-cells with PBS.
 - Resuspend the cells in serum-free cell culture medium.
- Labeling:
 - Add **NIR-797 isothiocyanate** to the cell suspension at a final concentration of 20 μ M.
 - Incubate the cells for 30 minutes.

- Washing:
 - Wash the labeled T-cells three times with PBS to remove any unbound dye.
- In Vivo Administration:
 - Resuspend the labeled T-cells in an appropriate buffer for injection.
 - Inject the cells into the animal model (e.g., via tail vein or footpad injection).
- Imaging:
 - At desired time points, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for NIR-797.

Visualizations

Experimental Workflow for In Vivo T-Cell Tracking

The following diagram illustrates the general workflow for labeling T-cells with **NIR-797 isothiocyanate** and subsequent in vivo imaging.

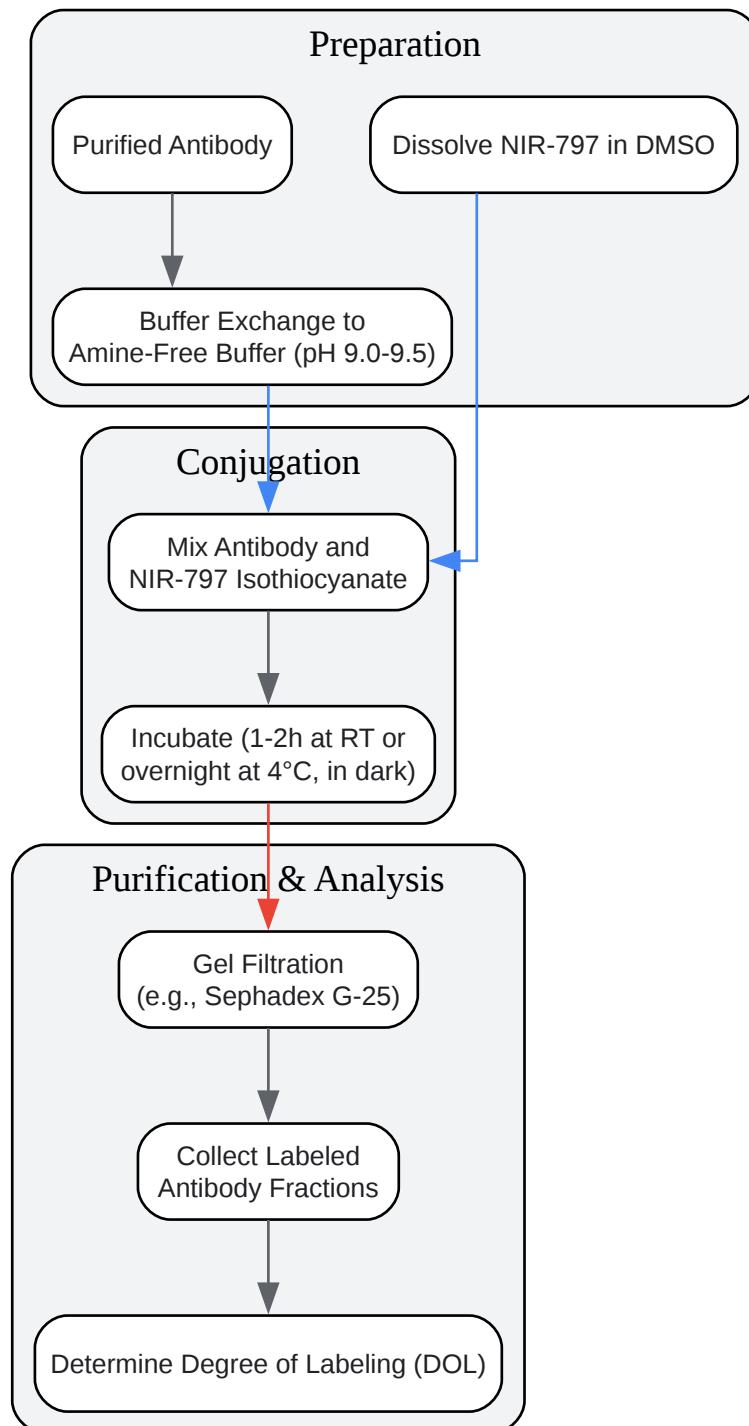


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Workflow for labeling T-cells with **NIR-797 isothiocyanate** for in vivo imaging.

General Antibody Conjugation Workflow

This diagram outlines the key steps involved in conjugating **NIR-797 isothiocyanate** to an antibody.



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Key steps for the conjugation of **NIR-797 isothiocyanate** to an antibody.

Conclusion

NIR-797 isothiocyanate is a powerful near-infrared fluorescent probe with significant potential for advancing preclinical research. Its favorable optical properties and ability to be conjugated to a wide range of biomolecules make it an invaluable tool for *in vivo* imaging, cell tracking, and the development of targeted diagnostic and therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize **NIR-797 isothiocyanate** in their studies. As with any labeling procedure, optimization of reaction conditions is crucial to ensure the desired outcome and maintain the biological activity of the labeled molecule.

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